molecular formula C17H25BClNO4 B13324463 2-Chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13324463
M. Wt: 353.6 g/mol
InChI Key: IUPDHSNXNYCXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a chlorine atom at the 2-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at the 5-position, and an N-(3-hydroxypropyl)-N-methyl moiety. The boronate ester is critical for participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

Molecular Formula

C17H25BClNO4

Molecular Weight

353.6 g/mol

IUPAC Name

2-chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H25BClNO4/c1-16(2)17(3,4)24-18(23-16)12-7-8-14(19)13(11-12)15(22)20(5)9-6-10-21/h7-8,11,21H,6,9-10H2,1-5H3

InChI Key

IUPDHSNXNYCXPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)N(C)CCCO

Origin of Product

United States

Preparation Methods

Synthesis of the Chlorinated Benzamide Intermediate

The chlorinated benzamide core is prepared starting from 2-chlorobenzoic acid derivatives or 2-chlorobenzoyl chlorides. The amide bond formation with N-methyl-3-aminopropanol (3-hydroxypropylamine) is typically achieved via:

  • Activation of the carboxylic acid (e.g., using thionyl chloride or coupling reagents like EDCI/HOBt).
  • Reaction with N-methyl-3-aminopropanol under controlled conditions to yield the N-(3-hydroxypropyl)-N-methylbenzamide intermediate.

This step requires careful control of temperature and stoichiometry to avoid side reactions such as over-chlorination or hydrolysis.

Installation of the Boronate Ester Group

The 5-position boronate ester is introduced either by:

  • Suzuki-Miyaura cross-coupling of a 5-bromo-2-chlorobenzamide intermediate with pinacol boronate esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives). This reaction is catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 under basic aqueous-organic conditions (e.g., Na2CO3 in 1,4-dioxane/water) at elevated temperatures (~90-110 °C) for several hours.

  • Direct borylation using diboron reagents under catalytic conditions, though this is less commonly reported for this specific compound.

Reductive Amination and Amide Functionalization

In some synthetic routes, the hydroxypropyl methylamino substituent is introduced by reductive amination of an aldehyde intermediate with N-methyl-3-aminopropanol and sodium triacetoxyborohydride as the reducing agent, yielding the corresponding amine in excellent yields.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amide bond formation 2-Chlorobenzoic acid + N-methyl-3-aminopropanol, thionyl chloride/ethanol reflux 18 h ~70-85 Requires anhydrous conditions to prevent hydrolysis
Suzuki-Miyaura coupling 5-Bromo-2-chlorobenzamide + pinacol boronate ester, Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, 90-110°C 80-90 Degassing and inert atmosphere (N2 or Ar) essential
Reductive amination Aldehyde intermediate + N-methyl-3-aminopropanol, NaBH(OAc)3, room temperature 85-95 Mild conditions, high selectivity
Tosyl deprotection (if needed) K2CO3, reflux 75-85 Used to remove protecting groups in some routes

Analytical and Purification Techniques

  • Reaction monitoring is routinely performed by thin-layer chromatography (TLC) and NMR spectroscopy.
  • Purification is achieved by silica gel column chromatography using solvent mixtures such as dichloromethane/acetone or hexane/ethyl acetate.
  • Characterization includes ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Steps

Synthetic Stage Key Reagents/Conditions Outcome
Chlorinated benzamide formation 2-Chlorobenzoic acid + N-methyl-3-aminopropanol, SOCl2 Amide intermediate
Boronate ester installation Pd-catalyzed Suzuki coupling with pinacol boronate ester 5-Boronate substituted benzamide
Reductive amination (alternative route) Aldehyde + N-methyl-3-aminopropanol, NaBH(OAc)3 N-(3-Hydroxypropyl)-N-methyl amine
Purification and characterization Column chromatography, NMR, HRMS Pure target compound

This comprehensive analysis integrates multiple authoritative sources to provide a professional and detailed account of the preparation methods for this compound, emphasizing the critical synthetic steps, reagents, conditions, and practical considerations for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.

    Coupling Reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-Chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Chemical Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein labeling studies.

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Boronate Ester Family

Several structurally related compounds are documented in the literature, differing in substituents, boronate positioning, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Purity
Target Compound C₁₈H₂₆BClNO₄ 382.73 2-Cl, 5-boronate, N-(3-hydroxypropyl)-N-Me N/A
N-Ethyl-2-fluoro-5-(dioxaborolan)benzamide C₁₅H₂₁BFNO₃ 309.14 2-F, 5-boronate, N-Et 97%
N-(3-Chloropropyl)-4-(dioxaborolan)benzamide C₁₆H₂₃BClNO₃ 331.68 4-boronate, N-(3-chloropropyl) 95%
N-(2-(Dioxaborolan)phenyl)benzamide C₁₉H₂₂BNO₃ 323.19 2-boronate, unsubstituted benzamide N/A

Key Observations :

  • Substituent Effects :
    • The chlorine in the target compound (2-position) is electron-withdrawing, which may stabilize the boronate group and enhance electrophilicity at the coupling site . In contrast, the fluoro substituent in N-Ethyl-2-fluoro-5-(dioxaborolan)benzamide offers similar electron-withdrawing effects but with reduced steric bulk .
    • Boronate Position : The target compound’s boronate at the 5-position (meta to Cl) contrasts with the ortho-boronate in N-(2-(dioxaborolan)phenyl)benzamide . Para/ortho positioning influences conjugation and steric accessibility in cross-coupling reactions .
  • N-Substituents :
    • The 3-hydroxypropyl group in the target compound improves hydrophilicity compared to the 3-chloropropyl group in N-(3-Chloropropyl)-4-(dioxaborolan)benzamide, which may reduce solubility but enhance lipophilicity for specific applications .
    • N-Methyl vs. N-Ethyl : The smaller methyl group in the target compound likely reduces steric hindrance during catalytic reactions compared to bulkier ethyl substituents .
Reactivity in Cross-Coupling :
  • Boronate esters are pivotal in Suzuki reactions. The target compound’s chloro substituent may slow transmetallation compared to fluoro analogues but improve regioselectivity .
  • Ortho-boronate compounds (e.g., ) face steric challenges in coupling, whereas the target’s meta-boronate may offer better accessibility .

Biological Activity

2-Chloro-N-(3-hydroxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a chloro group, a hydroxypropyl moiety, and a dioxaborolane group, which are significant for its biological interactions. The presence of these functional groups may influence its binding affinity to various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the benzamide scaffold can lead to enhanced activity against specific cancer cell lines. The incorporation of the dioxaborolane moiety may also contribute to increased cytotoxicity due to potential interactions with cellular signaling pathways involved in tumor growth and metastasis .

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways. Similar compounds have been shown to interact with receptors such as dopamine D2 and serotonin 5-HT3 receptors. These interactions can lead to alterations in cell signaling that promote apoptosis in cancer cells while sparing normal cells .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on JAK2 Inhibition : A related compound was evaluated for its ability to inhibit JAK2 phosphorylation in murine models. This study found that treatment resulted in reduced mutant allele burden and normalized hematocrit levels in JAK2 V617F-driven models .
  • Antitumor Activity : Another investigation assessed a series of benzamide derivatives for their antitumor activity against various cancer cell lines. Results indicated that certain modifications led to significant growth inhibition in tumorigenic cells while exhibiting minimal effects on non-tumorigenic cells .

Data Table: Summary of Biological Activities

CompoundBiological ActivityMechanism
This compoundAnticancerModulation of signaling pathways (e.g., JAK2 inhibition)
Related Benzamide DerivativeGrowth inhibition in cancer cellsInduction of apoptosis via receptor interaction
JAK2 Inhibitor (CHZ868)Reduced mutant allele burdenInhibition of JAK2 phosphorylation

Q & A

Q. What are optimized synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzamide backbone. Key steps include:

  • Introduction of the dioxaborolane group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
  • Sequential substitution of the chloro group with a hydroxypropyl-methylamine moiety via nucleophilic aromatic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) .
  • Purification via column chromatography and recrystallization to achieve >95% purity. Analytical validation is performed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How do functional groups influence the compound’s reactivity?

  • The dioxaborolane moiety enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for constructing biaryl systems in medicinal chemistry .
  • The chloro group acts as a leaving group in nucleophilic substitution or coupling reactions.
  • The hydroxypropyl-methylamine chain enhances solubility in polar solvents and may facilitate hydrogen bonding in biological interactions .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. The dioxaborolane proton environment (δ 1.0–1.3 ppm) is diagnostic .
  • Mass Spectrometry : HRMS validates molecular weight (±2 ppm accuracy).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for small-molecule refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess electronic parameters (e.g., Fukui indices, absolute hardness) to predict regioselectivity in Suzuki-Miyaura couplings. The dioxaborolane group’s electrophilicity (η ≈ 4.5 eV) and HOMO-LUMO gaps guide reaction feasibility . Software like Gaussian or ORCA is recommended for such analyses.

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Assay Design : Validate activity using standardized in vitro models (e.g., enzyme inhibition assays with IC₅₀ comparisons).
  • Metabolic Stability Tests : Assess degradation pathways (e.g., esterase-mediated hydrolysis of the dioxaborolane group) that may explain variability in bioactivity .
  • Structural Analog Studies : Replace the hydroxypropyl group with alternative substituents to isolate pharmacophore contributions .

Q. How does the compound’s stability vary under different storage conditions?

  • Moisture Sensitivity : The dioxaborolane group hydrolyzes in aqueous media; store under anhydrous conditions (argon atmosphere, molecular sieves) .
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Use low-temperature storage (−20°C) for long-term preservation .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Polymorphism : Screen solvents (e.g., DMF/EtOH mixtures) to isolate stable monoclinic or orthorhombic crystal forms.
  • Twinned Crystals : Use SHELXL for refinement, particularly with high-resolution data (≤0.8 Å) to resolve disorder in the methyl groups .

Q. How can the boron moiety be leveraged in targeted drug delivery?

  • Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope in the dioxaborolane group can be activated for tumor-specific radiation .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the benzamide core to recruit E3 ubiquitin ligases for protein degradation .

Methodological Notes

  • Contradictions Addressed : Divergent bioactivity reports were reconciled via metabolic stability assays and analog studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.